molecular formula C8H10N4O2 B8314509 1-(4-Pyridoyl)-4-methylsemicarbazide

1-(4-Pyridoyl)-4-methylsemicarbazide

Cat. No. B8314509
M. Wt: 194.19 g/mol
InChI Key: DLBPXFZKFHDYEI-UHFFFAOYSA-N
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Patent
US05436252

Procedure details

When, in the procedure of Example 4, 1-(4-pyridoyl)-4-methylsemicarbazide is substituted for 1-(4-chlorobenzoyl)-4-ethylsemicarbazide, the title compound is obtained. Mp 249°-251° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([NH:9][NH:10][C:11]([NH:13][CH3:14])=[O:12])=O)=[CH:3][CH:2]=1.ClC1C=CC(C(NNC(NCC)=O)=O)=CC=1>>[CH3:14][N:13]1[C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[N:9][NH:10][C:11]1=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C(=O)NNC(=O)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)NNC(=O)NCC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(NN=C1C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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